molecular formula C8H14Cl2N4O B13588591 1-(1H-imidazole-2-carbonyl)piperazinedihydrochloride

1-(1H-imidazole-2-carbonyl)piperazinedihydrochloride

Katalognummer: B13588591
Molekulargewicht: 253.13 g/mol
InChI-Schlüssel: NHUULLGXIIRDGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1H-imidazole-2-carbonyl)piperazine dihydrochloride is a compound that combines the structural features of imidazole and piperazine Imidazole is a five-membered ring containing two nitrogen atoms, while piperazine is a six-membered ring with two nitrogen atoms at opposite positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-imidazole-2-carbonyl)piperazine dihydrochloride typically involves the reaction of imidazole derivatives with piperazine. The reaction conditions often involve the use of catalysts such as nickel or ruthenium, and the reactions are carried out under mild conditions to ensure the inclusion of various functional groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1H-imidazole-2-carbonyl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can target the carbonyl group or the imidazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the carbonyl group can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1H-imidazole-2-carbonyl)piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(1H-imidazole-2-carbonyl)piperazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The piperazine moiety can enhance the compound’s binding affinity and specificity for certain targets .

Vergleich Mit ähnlichen Verbindungen

    1-(1H-imidazole-4-carbonyl)piperazine: Similar structure but with the carbonyl group at a different position on the imidazole ring.

    1-(1H-imidazole-2-carbonyl)piperidine: Similar structure but with a piperidine ring instead of piperazine.

Uniqueness: 1-(1H-imidazole-2-carbonyl)piperazine dihydrochloride is unique due to the specific positioning of the carbonyl group and the combination of imidazole and piperazine rings. This unique structure contributes to its distinct chemical reactivity and biological activity .

Eigenschaften

Molekularformel

C8H14Cl2N4O

Molekulargewicht

253.13 g/mol

IUPAC-Name

1H-imidazol-2-yl(piperazin-1-yl)methanone;dihydrochloride

InChI

InChI=1S/C8H12N4O.2ClH/c13-8(7-10-1-2-11-7)12-5-3-9-4-6-12;;/h1-2,9H,3-6H2,(H,10,11);2*1H

InChI-Schlüssel

NHUULLGXIIRDGX-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C(=O)C2=NC=CN2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.